3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide
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Description
Synthesis Analysis
Synthesis of 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide involves strategic incorporation of the thiazole core, functionalized with an allyl group and an amide linkage. While specific synthesis routes for this compound are not directly reported, literature on similar thiazolidinone and thiazole derivatives offers insights into potential synthetic approaches. For instance, the synthesis of related thiazolidinones and thiazole compounds often involves cyclization reactions, condensation of amino acids with thiols, or interactions with halogenated compounds (Cunico, Gomes, & Vellasco, 2008; Gomaa & Ali, 2020). Such methods could be adapted for the synthesis of the target molecule, emphasizing the importance of selecting appropriate starting materials and reaction conditions to introduce the allyl and amide functionalities effectively.
Molecular Structure Analysis
The molecular structure of this compound features a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. This ring system is known for its stability and electronic properties, influencing the molecule's reactivity and interaction capabilities. The amide group contributes to hydrogen bonding, affecting solubility and molecular recognition, which is crucial for its potential biological interactions. The allyl group presents opportunities for further chemical transformations, such as the isomerization reactions catalyzed by transition metal complexes, which can alter the compound's double bond configuration (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound can be diverse due to its functional groups. The allyl group allows for participation in various organic reactions, including nucleophilic addition, polymerization, and allylic substitutions, potentially leading to a wide array of derivatives. The amide linkage and thiazole ring could engage in condensation reactions, hydrogen bonding, and interactions with metal ions, influencing the compound's chemical behavior and utility in coordination chemistry (Tiekink, 2014).
Scientific Research Applications
Anticancer Activity
The synthesis of novel thiazole derivatives, including compounds structurally related to 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide, has been explored for their potential anticancer activities. Notably, a study on new thiopyrano[2,3-d]thiazoles demonstrated moderate antitumor activity in vitro against a range of cancer cell lines. This suggests the potential for compounds within this chemical class to be developed as anticancer agents (Lozynskyi, Zimenkovsky, & Lesyk, 2014).
properties
IUPAC Name |
4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS2/c1-2-3-10-5(8)4(6(9)11)13-7(10)12/h2H,1,3,8H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNAPOFQSALVID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=S)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350713 |
Source
|
Record name | 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid amide | |
CAS RN |
7157-91-7 |
Source
|
Record name | 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ALLYL-4-AMINO-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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